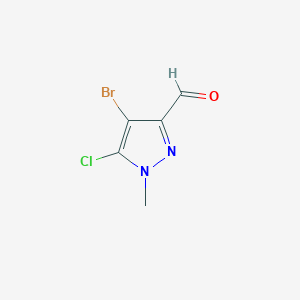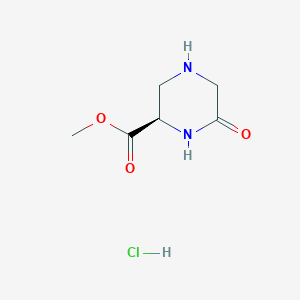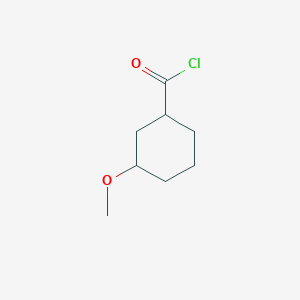
3-Methoxycyclohexane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxycyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO2 . It has a molecular weight of 176.64 .
Molecular Structure Analysis
The molecule contains a total of 24 bonds, including 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.64 . Unfortunately, specific physical and chemical properties such as boiling point and storage conditions were not available in the sources .Aplicaciones Científicas De Investigación
1. Synthesis of Chlorohydrins and Oxides
The study by Langstaff et al. (1967) explores the reaction of trans-3-Methoxycyclohexene oxide with ethereal hydrogen chloride, yielding various chlorohydrins like dl-1α-chloro-2β-hydroxy-3α-methoxycyclohexane. This reaction is significant in organic synthesis, particularly in the formation of intermediates for further chemical transformations (Langstaff et al., 1967).
2. Photochemical Reactions in Methoxyphenyl Derivatives
Dichiarante et al. (2007) delve into the photochemistry of isomeric methoxyphenyl chlorides and phosphates, noting the involvement of the triplet state and highlighting the impact of solvent polarity on reaction pathways. The findings shed light on the complexity of photochemical reactions in methoxy-substituted compounds and their potential applications in synthetic chemistry (Dichiarante et al., 2007).
Propiedades
IUPAC Name |
3-methoxycyclohexane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZLFZQRVYHFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycyclohexane-1-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2575800.png)
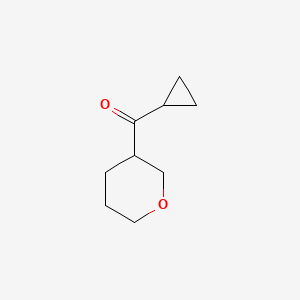

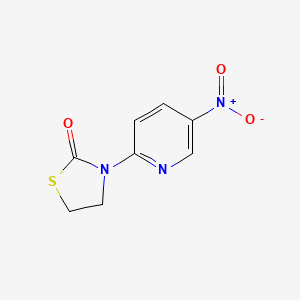
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2575808.png)
![5-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2575811.png)

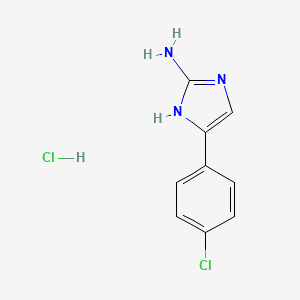
![N-(4-butylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2575815.png)
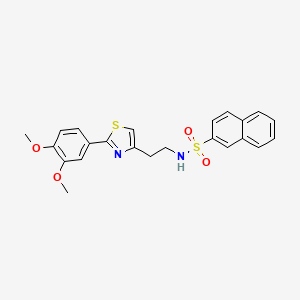
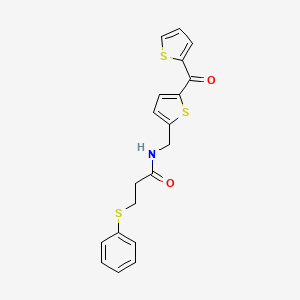
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2575819.png)
